

# In-Depth Technical Guide: Ethyl 4-(1,2,4-triazol-1-yl)benzoate

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## Compound of Interest

Compound Name: Ethyl 4-(1,2,4-triazol-1-yl)benzoate

Cat. No.: B125665

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CAS Number: 143426-48-6

## Introduction

**Ethyl 4-(1,2,4-triazol-1-yl)benzoate** is a chemical compound featuring a benzoate core substituted with a 1,2,4-triazole ring. Its designation as a "protein degrader building block" suggests its potential utility in the development of proteolysis-targeting chimeras (PROTACs), a novel class of therapeutic agents.<sup>[1]</sup> The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide array of biological activities. This guide provides a comprehensive overview of the available technical data on **Ethyl 4-(1,2,4-triazol-1-yl)benzoate** and related compounds, intended for researchers, scientists, and professionals in the field of drug development.

## Physicochemical Properties

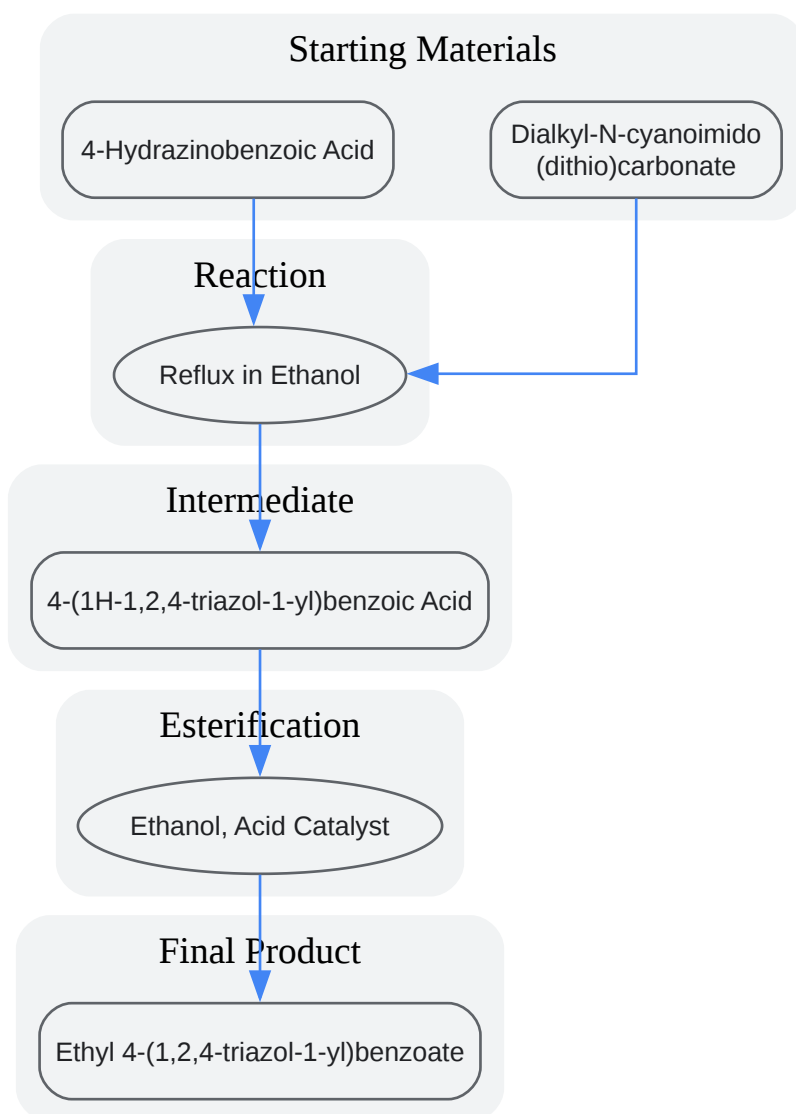
A summary of the key physicochemical properties for **Ethyl 4-(1,2,4-triazol-1-yl)benzoate** is presented in the table below.

Property	Value	Source
CAS Number	143426-48-6	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	217.2 g/mol	<a href="#">[1]</a>
Purity	≥95% (Commercially available)	<a href="#">[1]</a>
Storage	Room temperature	<a href="#">[1]</a>

## Synthesis of 1,2,4-Triazole Benzoic Acid Core Structure

While a specific, detailed experimental protocol for the direct synthesis of **Ethyl 4-(1,2,4-triazol-1-yl)benzoate** is not readily available in the reviewed literature, a general methodology for the synthesis of the core "4-(1H-1,2,4-triazol-1-yl)benzoic acid" structure has been described. This process typically involves the reaction of 4-hydrazinobenzoic acid with a suitable reagent to form the triazole ring. The ethyl ester can then be obtained through standard esterification procedures.

## Generalized Synthetic Workflow



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Generalized synthesis of the 4-(1,2,4-triazol-1-yl)benzoic acid core.

## Potential Applications in Drug Development

### Anticancer Activity of Related Compounds

The 1,2,4-triazole scaffold is a constituent of several established anticancer agents, such as letrozole and anastrozole, which function as aromatase inhibitors in the treatment of breast cancer.[2] A study on a series of hybrids of the closely related 4-(1H-1,2,4-triazol-1-yl)benzoic acid demonstrated their potential as anticancer agents. The in vitro cytotoxic activities of these compounds against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines

are summarized below. It is important to note that these data are for structurally related analogs and not for **Ethyl 4-(1,2,4-triazol-1-yl)benzoate** itself.

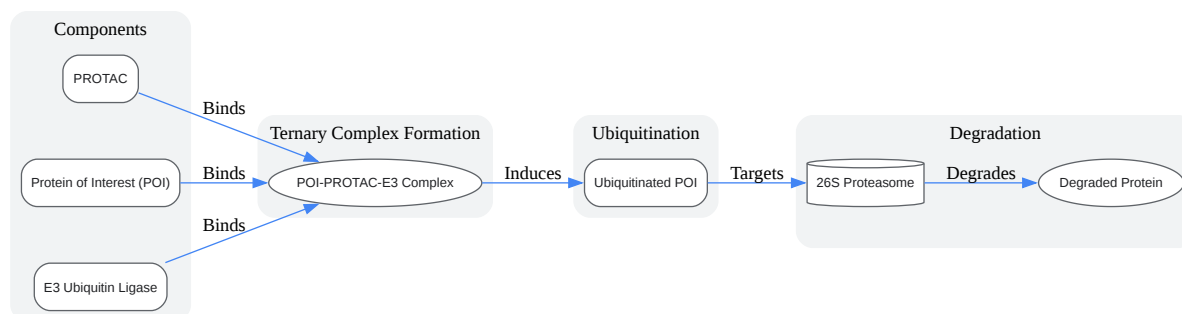
Compound	MCF-7 IC <sub>50</sub> (μM)	HCT-116 IC <sub>50</sub> (μM)
Hybrid 2	18.7	25.7
Hybrid 5	15.6	23.9
Hybrid 14	17.5	24.8
Hybrid 15	16.3	25.1
Doxorubicin (Ref.)	19.7	22.6
Data from a study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[2]		

The study indicated that some of these hybrid compounds induced apoptosis in MCF-7 cancer cells, suggesting a potential mechanism for their anticancer effects.[2]

## Role as a Protein Degradator Building Block

**Ethyl 4-(1,2,4-triazol-1-yl)benzoate** is classified as a building block for protein degraders, specifically for the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.[3]

PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the 26S proteasome.[4] This process offers a powerful strategy to eliminate pathogenic proteins, including those that are considered "undruggable" by traditional small molecule inhibitors.



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## References

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